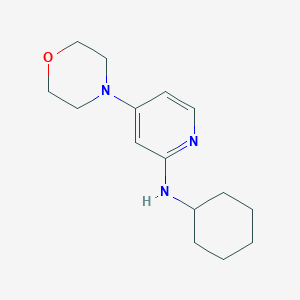
n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine: is a chemical compound with the molecular formula C16H24N3O. It is characterized by the presence of a cyclohexyl group, a morpholine ring, and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine typically involves the reaction of cyclohexylamine with 4-chloropyridine, followed by the introduction of the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Compounds with different substituents replacing the morpholine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .
Mécanisme D'action
The mechanism of action of n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
- n-Cyclohexyl-4-pyridinamine
- n-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- **n-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness: n-Cyclohexyl-4-(morpholin-4-yl)pyridin-2-amine stands out due to the presence of both a morpholine ring and a pyridine ring, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
75291-60-0 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-cyclohexyl-4-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C15H23N3O/c1-2-4-13(5-3-1)17-15-12-14(6-7-16-15)18-8-10-19-11-9-18/h6-7,12-13H,1-5,8-11H2,(H,16,17) |
Clé InChI |
GSAXZSFHIKRTPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC=CC(=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


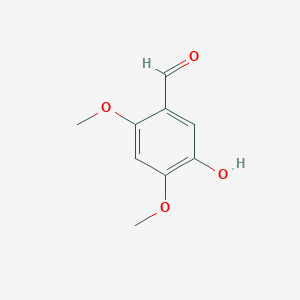
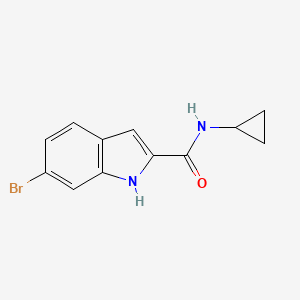
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
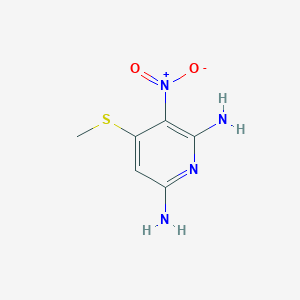
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
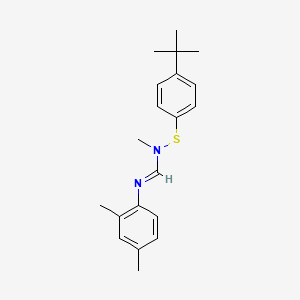
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
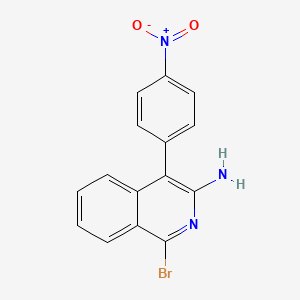
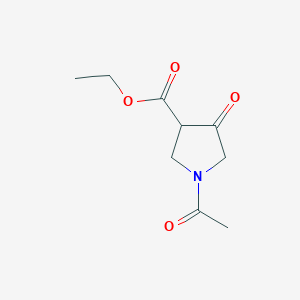
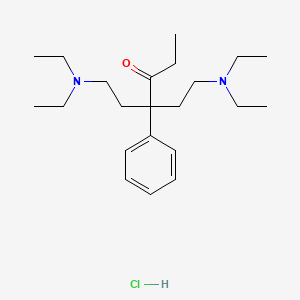
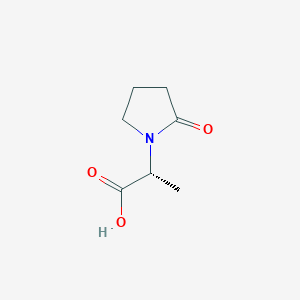
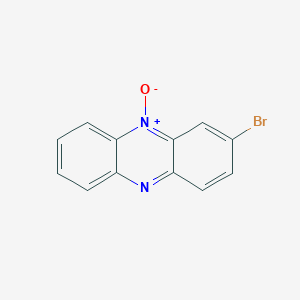
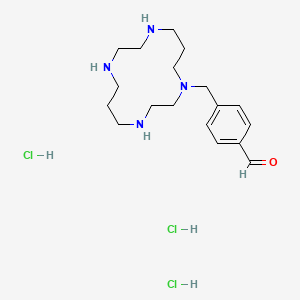
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
